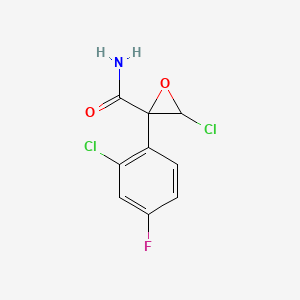
2-Bromo-4-isopropyl-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-isopropyl-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine, isopropyl, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropyl-3-methylpyridine typically involves the bromination of 4-isopropyl-3-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-isopropyl-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of 4-isopropyl-3-methylpyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of 4-isopropyl-3-methylpyridine-2-carboxylic acid or 4-isopropyl-3-methylpyridine-2-aldehyde.
Reduction: Formation of 2-bromo-4-isopropyl-3-methylpiperidine.
Applications De Recherche Scientifique
2-Bromo-4-isopropyl-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-isopropyl-3-methylpyridine depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Isopropyl-3-methylpyridine: Lacks the bromine atom, limiting its reactivity in nucleophilic substitution reactions.
2-Bromo-3-methylpyridine: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
2-Bromo-4-isopropyl-3-methylpyridine is unique due to the combination of bromine, isopropyl, and methyl groups on the pyridine ring. This unique structure imparts specific reactivity and properties, making it valuable for targeted chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
2-bromo-3-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-4-5-11-9(10)7(8)3/h4-6H,1-3H3 |
Clé InChI |
HQEJATNYPMTXOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


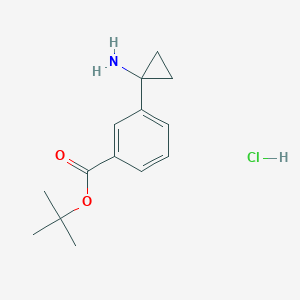
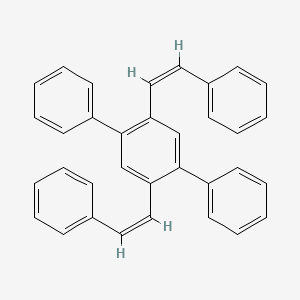


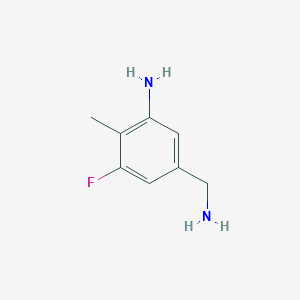
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
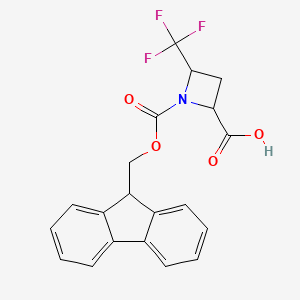
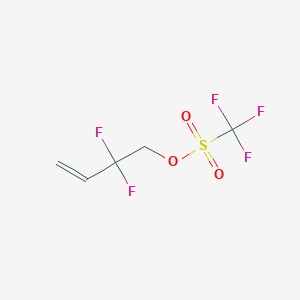
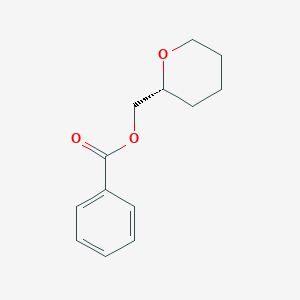
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
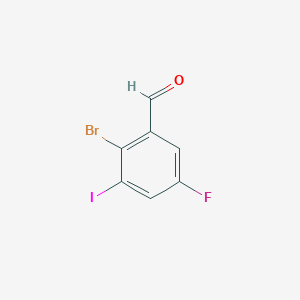
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
